N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-15-7-8-16(2)21(13-15)29(26,27)23-18-10-9-17-5-3-11-24(19(17)14-18)22(25)20-6-4-12-28-20/h4,6-10,12-14,23H,3,5,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJMFTRKYSQCBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Synthesis of Tetrahydroquinoline: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Coupling Reactions: The final step involves coupling the furan and tetrahydroquinoline moieties with the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and automated systems for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid.
Reduction: The tetrahydroquinoline moiety can be reduced to form the corresponding quinoline derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Quinoline derivatives.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections and cancer.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic and optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Modifications
N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide (BF00544)
- Structural Difference: The tetrahydroisoquinoline scaffold replaces tetrahydroquinoline, altering the nitrogen position in the fused ring system.
- Substituent Variation : The benzene sulfonamide group contains a 2-methoxy-5-methyl substitution (vs. 2,5-dimethyl in the target compound).
- Impact: Molecular Weight: 426.49 (vs. ~422 inferred for the target compound), reflecting the additional oxygen in the methoxy group .
4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide (G512-0159)
- Structural Difference : Thiophene-2-carbonyl replaces furan-2-carbonyl, and the benzene sulfonamide is substituted with a 4-fluoro group.
- Impact :
Substituent Effects on the Benzene Sulfonamide Group
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
- Structural Difference : 2-Methoxy-4,5-dimethyl substitution vs. 2,5-dimethyl in the target compound.
- Impact :
Key Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Analysis of Key Parameters
| Compound Name | Molecular Formula | Molecular Weight | logP | Hydrogen Bond Acceptors | Core Scaffold |
|---|---|---|---|---|---|
| N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide (Target) | C22H23N2O4S* | ~422 (inferred) | ~3.8† | 5 | Tetrahydroquinoline |
| N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide (BF00544) | C22H22N2O5S | 426.49 | 3.5‡ | 6 | Tetrahydroisoquinoline |
| 4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide (G512-0159) | C20H17FN2O3S2 | 416.49 | 4.3085 | 6 | Tetrahydroquinoline |
| N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide | C23H24N2O5S | 440.5 | ~4.0† | 6 | Tetrahydroquinoline |
*Inferred based on structural similarity to BF00544; †Estimated using substituent contributions; ‡Calculated using fragment-based methods.
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and the biological effects observed in various studies.
Structural Characteristics
The compound features a unique architecture comprising:
- Furan-2-carbonyl group : Known for its diverse biological properties.
- Tetrahydroquinoline moiety : Associated with various pharmacological effects.
- Sulfonamide group : Commonly found in many therapeutically active compounds.
The molecular formula is , indicating a complex arrangement that may influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Preparation of the Furan Derivative : Cyclization of appropriate precursors.
- Formation of the Tetrahydroquinoline : Utilizing reactions such as the Povarov reaction.
- Coupling Reactions : Linking the sulfonamide to the furan and tetrahydroquinoline components.
Antimicrobial Properties
Research has indicated that compounds with similar structural features exhibit antimicrobial activity. For instance:
| Compound Name | Activity Type | Reference |
|---|---|---|
| 4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl] | Antimicrobial | |
| 5-Nitrobenzenesulfonamide | Antibacterial | |
| N-(furan-2-carbonyl)-aniline | Anticancer |
These findings suggest that this compound may also possess similar antimicrobial properties.
Anticancer Activity
The sulfonamide group is often linked to anticancer activity. Studies on related compounds have shown promising results against various cancer cell lines:
- Mechanism of Action : The compound potentially inhibits specific enzymes involved in cancer cell proliferation.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
- Antitumor Activity : A study demonstrated that derivatives of tetrahydroquinoline exhibited significant cytotoxicity against human cancer cell lines (IC50 values ranging from 5.19 to 11.72 µM) .
- Antimicrobial Efficacy : Compounds structurally similar to this compound have shown moderate to high antimicrobial activity against various pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
